molecular formula C11H15NO2 B1316952 5-Ethyl-2-methyl-nicotinic acid ethyl ester CAS No. 22701-39-9

5-Ethyl-2-methyl-nicotinic acid ethyl ester

Cat. No. B1316952
CAS RN: 22701-39-9
M. Wt: 193.24 g/mol
InChI Key: FPSIITQRJVXVIY-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-nicotinic acid ethyl ester, also known as EMNE, is a chemical compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of nicotinic acid and has been synthesized using various methods.

Scientific Research Applications

Industrial Production of Nicotinic Acid

Scientific Field

Chemical Engineering and Green Chemistry

Summary of the Application

Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals, and used as an antipelagic agent . Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid .

Methods of Application

The industrial production of nicotinic acid involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . However, this process produces nitrous oxide, a gas that is difficult to recycle and manage, with a greenhouse effect 300 times stronger than CO2 . Therefore, new technologies for the industrial production of nicotinic acid are being explored to meet the needs of green chemistry and not burden the environment .

Results or Outcomes

The world produced 34,000 tons of nicotinic acid in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications . The global market size for nicotinic acid was valued at USD 614 million in 2019 .

Synthesis of Di-3-pyridyl Ketone Ligand

Scientific Field

Organic Chemistry

Summary of the Application

Methyl nicotinate can be employed as a precursor in the synthesis of Di-3-pyridyl ketone ligand .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The Di-3-pyridyl ketone ligand synthesized from methyl nicotinate is used in the preparation of silver (I) complexes for the derivation of coordination polymeric chains .

Synthesis of 2-Methyl-5-Ethylpyridine

Scientific Field

Industrial Chemistry

Summary of the Application

2-Methyl-5-ethylpyridine (MEP) is a largely produced pyridine base, currently used as an intermediate for the production of nicotinic acid and nicotinamide, commercially named vitamin B3 or PP .

Methods of Application

The industrial production of MEP takes place via the so-called Chichibabin reaction, the condensation of aldehydes in the presence of ammonia .

Results or Outcomes

MEP is also applied in the production of 2-methyl-5-vinylpyridine, an intermediate for the production of resins .

Acetoacetic Ester Synthesis

Summary of the Application

Ethyl acetoacetate (acetoacetic ester) is a useful reagent for the synthesis of methyl ketones .

Methods of Application

The synthesis is called “acetoacetic ester synthesis of ketones,” and it depends upon the methylene protons (or ∝-hydrogens) of acetoacetic ester being fairly acidic .

Results or Outcomes

The specific results or outcomes were not detailed in the source .

properties

IUPAC Name

ethyl 5-ethyl-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-9-6-10(8(3)12-7-9)11(13)14-5-2/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSIITQRJVXVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560249
Record name Ethyl 5-ethyl-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-ethyl-2-methylpyridine-3-carboxylate

CAS RN

22701-39-9
Record name Ethyl 5-ethyl-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethacrolein (12.8 g 0.152 mole) and ammonium acetate (24.4 g 0.304 mole) in 50 cc acetonitrile is stirred at room temperature and a solution of ethyl 2-chloroacetoacetate (25 g 0.152 mole) in 30 cc acetonitrile is added dropwise over 15 minutes. The reaction mixture is heated at reflux for 16 hours, cooled, and partitioned between water and ethyl acetate. The organic phase is concentrated in vacuo and chromatographed on silica gel using 9:1 hexane-ethylacetate to afford 12.7 g of the title product.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 2 kg of ammonium acetate (26 moles) in 4.5 L of acetic acid is mechanically stirred in a 12 L 4-necked flask equipped with a condenser, and treated with 1 kg of 2-ethylacrolein (11.9 moles) in a single portion followed by 2 kg of ethyl 2-chloroacetoacetate (12.1 moles). An exotherm ensues over a period of 5 minutes to the boiling point of the solvent; this condition is maintained (under control) with air cooling for 10 minutes. After stirring overnight at ambient temperatures, the reaction mixture is filtered, the filtrate is concentrated in vacuo, and the residue is partitioned between 2:1 hexane-ethyl acetate and water. The organic phase is washed with water, then extracted thoroughly with 5% aqueous HCl. The combined aqueous extracts are washed with 2:1 hexane-ethyl acetate, made basic with concentrated NH2OH, and extracted with 2:1 hexane-ethyl acetate. The combined organic extracts are dried and concentrated in vacuo, to give an oil residue which is vacuum distilled to afford 1.4 kg of the title product, bp 90°/0.05 mm.
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
4.5 L
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
2 kg
Type
reactant
Reaction Step Three

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